3-[(3,4-dichlorobenzoyl)amino]-2-methylbenzoic acid
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Overview
Description
3-[(3,4-dichlorobenzoyl)amino]-2-methylbenzoic acid is an organic compound with the molecular formula C15H11Cl2NO3 This compound is part of the benzamide family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-dichlorobenzoyl)amino]-2-methylbenzoic acid typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-methylbenzoic acid in the presence of a suitable base. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures (around 60°C) to facilitate the formation of the amide bond . The reaction can be summarized as follows:
Preparation of 3,4-dichlorobenzoyl chloride: This intermediate is synthesized by treating 3,4-dichlorobenzoic acid with thionyl chloride.
Formation of this compound: The 3,4-dichlorobenzoyl chloride is then reacted with 2-methylbenzoic acid in the presence of a base such as triethylamine in DMF.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-dichlorobenzoyl)amino]-2-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the dichlorobenzoyl group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
3-[(3,4-dichlorobenzoyl)amino]-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3,4-dichlorobenzoyl)amino]-2-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzoyl group can interact with active sites of enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to receptors or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
- 2,6-dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
Uniqueness
3-[(3,4-dichlorobenzoyl)amino]-2-methylbenzoic acid is unique due to the presence of both dichlorobenzoyl and methylbenzoic acid moieties, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-[(3,4-dichlorobenzoyl)amino]-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO3/c1-8-10(15(20)21)3-2-4-13(8)18-14(19)9-5-6-11(16)12(17)7-9/h2-7H,1H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUYBDRQLUJOTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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